REACTION_SMILES
|
[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10]1)[N:11]2[CH2:12][c:13]1[cH:14][c:15]([CH3:16])[cH:17][c:18]([CH3:19])[cH:20]1.[CH:21]([OH:22])=[O:23]>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10]1)[NH:11]2
|
Name
|
COC(=O)C1CC2CCC1N2Cc1cc(C)cc(C)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2CCC1N2Cc1cc(C)cc(C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC2CCC1N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |